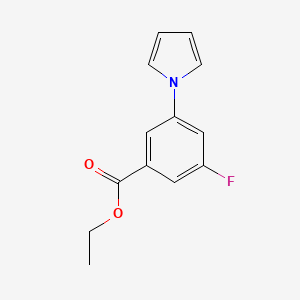
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate is an organic compound that features a combination of phenoxy and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate typically involves the reaction of 2,4-Di-tert-butylphenol with ethylene oxide to form 2-(2,4-Di-tert-butylphenoxy)ethanol. This intermediate is then esterified with 4-chlorobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom on the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, affecting their integrity and function. The benzoate group can inhibit certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in the production of stabilizers and polymers.
4-Chlorobenzoic acid: Used as an intermediate in organic synthesis and in the production of dyes and pharmaceuticals.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate is unique due to its combination of phenoxy and benzoate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H29ClO3 |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-(2,4-ditert-butylphenoxy)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H29ClO3/c1-22(2,3)17-9-12-20(19(15-17)23(4,5)6)26-13-14-27-21(25)16-7-10-18(24)11-8-16/h7-12,15H,13-14H2,1-6H3 |
Clé InChI |
NBLNCKOOBURQKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454897.png)
![11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)

![N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide](/img/structure/B12454915.png)

![N'-[(3E)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12454926.png)

![N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454935.png)


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)

![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)
